1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one
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Overview
Description
1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a derivative of acetophenone, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a catalyst such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled conditions. The reaction mixture is usually heated to facilitate the bromination process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and primary or secondary amines.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.
2-Bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one: The position of the methoxy and methyl groups differs, leading to variations in steric and electronic effects.
This compound: This compound has similar functional groups but may exhibit different reactivity due to the presence of additional substituents.
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-(2-bromo-4-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(13-3)5-9(11)10(6)7(2)12/h4-5H,1-3H3 |
InChI Key |
PHOGFWNHJGVEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)Br)OC |
Origin of Product |
United States |
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